molecular formula C21H28ClN3O2 B12755364 cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine HCl CAS No. 102233-12-5

cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine HCl

Cat. No.: B12755364
CAS No.: 102233-12-5
M. Wt: 389.9 g/mol
InChI Key: ICVGGKQPBHXRTP-UHFFFAOYSA-N
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Description

cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyridyl group, a methylenedioxyphenyl group, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Pyridyl Group:

    Addition of Methylenedioxyphenyl Group: The methylenedioxyphenyl group can be introduced via Friedel-Crafts alkylation, where the aromatic ring undergoes electrophilic substitution.

    Dimethylation: The dimethyl groups can be added through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylenedioxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyridyl group, converting it to a piperidine derivative.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is used to investigate receptor binding and activity, especially in the context of serotonin and dopamine receptors.

    Chemical Biology: It serves as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride involves its interaction with specific molecular targets:

    Receptor Binding: The compound binds to serotonin and dopamine receptors, modulating their activity.

    Pathway Modulation: It influences signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • trans-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride
  • 2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride

Uniqueness

cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride is unique due to its specific cis-configuration, which can significantly influence its binding affinity and activity at molecular targets compared to its trans-isomer and other similar compounds.

Properties

CAS No.

102233-12-5

Molecular Formula

C21H28ClN3O2

Molecular Weight

389.9 g/mol

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)propyl]-2,6-dimethyl-4-pyridin-2-ylpiperazine;hydrochloride

InChI

InChI=1S/C21H27N3O2.ClH/c1-16-13-23(21-7-3-4-10-22-21)14-17(2)24(16)11-5-6-18-8-9-19-20(12-18)26-15-25-19;/h3-4,7-10,12,16-17H,5-6,11,13-15H2,1-2H3;1H

InChI Key

ICVGGKQPBHXRTP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1CCCC2=CC3=C(C=C2)OCO3)C)C4=CC=CC=N4.Cl

Origin of Product

United States

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